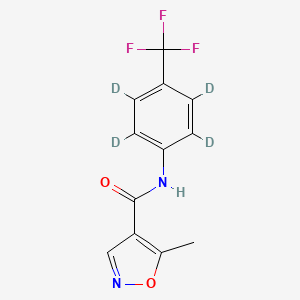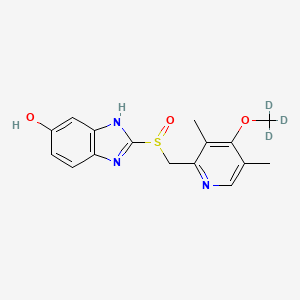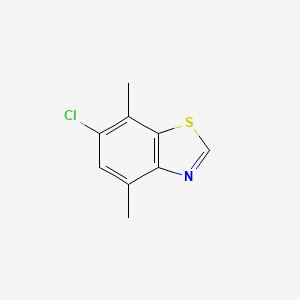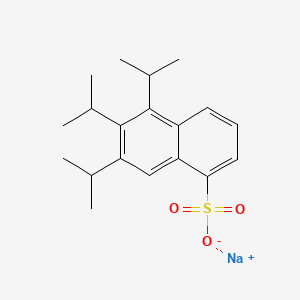
Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate: is a chemical compound that belongs to the class of naphthalene sulfonates. It is characterized by the presence of three isopropyl groups attached to the naphthalene ring at positions 5, 6, and 7, and a sulfonate group at position 1. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate typically involves the sulfonation of 5,6,7-tri(propan-2-yl)naphthalene. The process begins with the alkylation of naphthalene to introduce the isopropyl groups. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfonate derivative.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfur trioxide to a solution of 5,6,7-tri(propan-2-yl)naphthalene in an inert solvent. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of the sulfonate.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding naphthalene derivative without the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of naphthalene derivatives.
Substitution: Formation of substituted naphthalene sulfonates.
Applications De Recherche Scientifique
Chemistry: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is widely used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The primary mechanism of action of Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is its ability to reduce surface tension and form micelles. The sulfonate group interacts with water molecules, while the hydrophobic naphthalene core interacts with non-polar substances. This dual interaction allows the compound to solubilize hydrophobic molecules in aqueous environments.
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate: Another surfactant with a similar sulfonate group but a different hydrophobic tail.
Sodium diisopropylnaphthalenesulfonate: A closely related compound with fewer isopropyl groups.
Uniqueness: Sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate is unique due to the presence of three isopropyl groups, which enhance its hydrophobic interactions and increase its effectiveness as a surfactant compared to similar compounds with fewer or different alkyl groups.
Propriétés
Numéro CAS |
110326-41-5 |
|---|---|
Formule moléculaire |
C19H25NaO3S |
Poids moléculaire |
356.456 |
Nom IUPAC |
sodium;5,6,7-tri(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C19H26O3S.Na/c1-11(2)15-10-16-14(8-7-9-17(16)23(20,21)22)18(12(3)4)19(15)13(5)6;/h7-13H,1-6H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
SKJWGQUVSJZKRM-UHFFFAOYSA-M |
SMILES |
CC(C)C1=C(C(=C2C=CC=C(C2=C1)S(=O)(=O)[O-])C(C)C)C(C)C.[Na+] |
Synonymes |
5,6,7-Triisopropyl-1-naphthalenesulfonic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


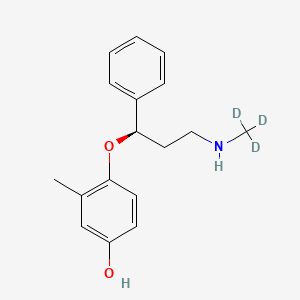
![N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine-d8](/img/structure/B562903.png)
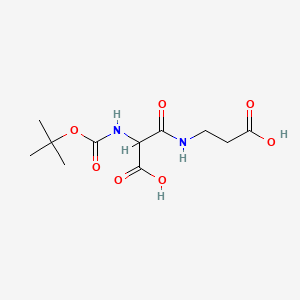

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa- 12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
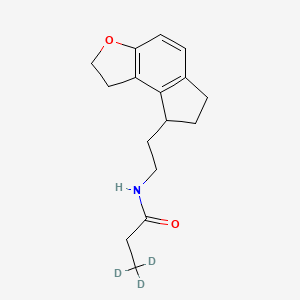
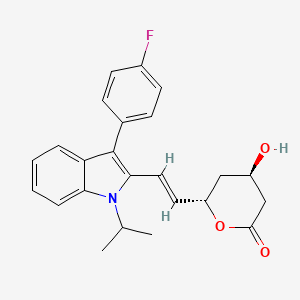
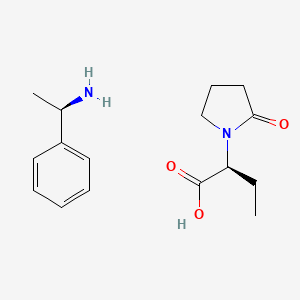
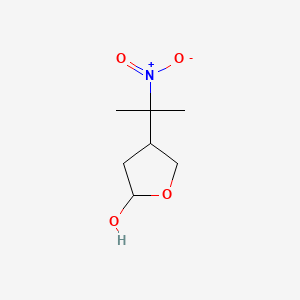
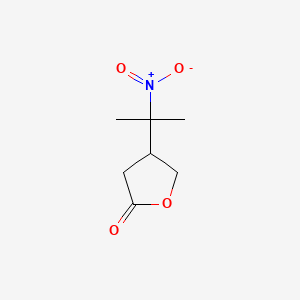
![2-[(2',6'-Dichlorophenyl)amino]-5-methoxyphenyl-N,N-dimethylacetamide](/img/structure/B562918.png)
